molecular formula C39H51N11O7 B130055 GNFFRF-amide protein, Moniezia expansa CAS No. 149997-79-5

GNFFRF-amide protein, Moniezia expansa

Cat. No.: B130055
CAS No.: 149997-79-5
M. Wt: 785.9 g/mol
InChI Key: DCYWAHTYRYRIPN-QKUYTOGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNFFRF-amide protein involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through a series of coupling and deprotection steps. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of GNFFRF-amide protein follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .

Comparison with Similar Compounds

GNFFRF-amide protein is unique among FMRFamide-related peptides due to its specific sequence and biological activity. Similar compounds include:

Biological Activity

The GNFFRF-amide protein from Moniezia expansa, a cestode (tapeworm) species, has garnered attention due to its significant biological activity, particularly in the context of neuromuscular signaling and potential implications for parasitology and pharmacology. This article explores the biological activity of GNFFRF-amide, detailing its structure, function, and relevance in the nervous system of M. expansa, along with case studies and research findings.

Neuropeptide Precursor

GNFFRF-amide is derived from a larger neuropeptide precursor, known as neuropeptide precursor-4 (NPP-4). The processing of this precursor involves several enzymatic steps that yield the active peptide. The sequence of GNFFRF-amide is characterized by its amidation at the C-terminus, a modification crucial for its biological activity .

Table 1: Processing of Neuropeptide Precursor NPP-4

StepEnzymeResulting Peptide
1Prohormone convertaseNPP-4 (precursor)
2CarboxypeptidaseGNFFRF-amide (active)

Neuromuscular Effects

Research indicates that GNFFRF-amide plays a pivotal role in modulating neuromuscular activity in M. expansa. It has been shown to stimulate motor activity, suggesting a significant role in the locomotion and attachment mechanisms of the parasite within its host .

Case Study: Motor Activity Stimulation

In a study examining the effects of various neuropeptides on M. expansa, GNFFRF-amide was found to induce excitatory responses in motor neurons, leading to increased muscular contractions. This effect is comparable to other neuropeptides such as FMRFamide, which also enhances motility in flatworms .

Immunoreactivity Studies

Immunohistochemical analyses have revealed widespread distribution of FMRFamide-like immunoreactivity within the nervous system of M. expansa, indicating that GNFFRF-amide may share functional similarities with other neuropeptides involved in signaling pathways critical for survival and reproduction .

Peptidergic Signaling

The peptidergic signaling pathways involving GNFFRF-amide are unique to parasitic flatworms. Studies suggest that these pathways may serve as potential targets for new anthelmintic drugs, as they differ significantly from those found in higher organisms .

Comparative Analysis with Other Cestodes

A comparative analysis across different cestode species has shown that while GNFFRF-amide is conserved, variations exist in its expression levels and functional roles. For instance, Hymenolepis microstoma exhibits different neuropeptide profiles, which may influence motility and attachment differently compared to M. expansa .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYWAHTYRYRIPN-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164444
Record name GNFFRF-amide protein, Moniezia expansa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149997-79-5
Record name GNFFRF-amide protein, Moniezia expansa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149997795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNFFRF-amide protein, Moniezia expansa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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